Predicted Lipophilicity (XLogP3) Differentiates from Non-Methylated Analogs
The N3-methyl group in 3-methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone increases its computed lipophilicity relative to the N3-unsubstituted analog 6-amino-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone (CAS 43005-49-8). The target compound exhibits an XLogP3 of 0.7, whereas the non-methylated analog has a computed XLogP3 of 0.2, resulting in a ΔlogP of +0.5 [1][2]. This difference can influence membrane permeability and bioavailability in biological screens, making the methylated derivative a more suitable candidate for cell-based assays.
(Δ +0.5)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 6-amino-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone (CAS 43005-49-8): XLogP3 = 0.2 |
| Quantified Difference | ΔlogP = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, which is critical for intracellular target engagement in cell-based assays.
- [1] PubChem. 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone. XLogP3 property. https://pubchem.ncbi.nlm.nih.gov/compound/245201#section=Computed-Properties View Source
- [2] PubChem. 6-amino-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone (CAS 43005-49-8). XLogP3 property. https://pubchem.ncbi.nlm.nih.gov/compound/135482#section=Computed-Properties View Source
